molecular formula C12H10BrN3O3 B2573296 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide CAS No. 1427666-91-8

2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide

Cat. No. B2573296
CAS RN: 1427666-91-8
M. Wt: 324.134
InChI Key: FCLYQXPTFITFMZ-UHFFFAOYSA-N
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Description

2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the class of cyclopropanecarboxamides and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide has various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of certain proteins involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide in lab experiments is its potential as a new drug candidate. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which limits its use in animal and clinical studies.

Future Directions

There are several future directions for research on 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide. One area of interest is the development of analogs with improved activity and selectivity against cancer cells. Another area is the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine its toxicity and pharmacokinetics to facilitate its use in animal and clinical studies.
Conclusion:
In conclusion, 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. While its mechanism of action is not fully understood, studies have shown that it has various biochemical and physiological effects, making it a potential candidate for anticancer drug development. However, its use in lab experiments is limited by the lack of information on its toxicity and pharmacokinetics. Future research directions include the development of analogs with improved activity and selectivity, investigation of its potential as a therapeutic agent for other diseases, and determination of its toxicity and pharmacokinetics.

Synthesis Methods

The synthesis of 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide involves the reaction of 2-bromo-4-nitroaniline with 1-cyanocyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide has been shown to have potential applications in scientific research. One of the areas of interest is in the field of medicinal chemistry, where this compound can be used to develop new drugs. It has been reported to have activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

properties

IUPAC Name

2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O3/c13-10-6-9(16(18)19)2-1-8(10)5-11(17)15-12(7-14)3-4-12/h1-2,6H,3-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLYQXPTFITFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide

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